molecular formula C5H7ClN2O2 B042406 4-Imidazoleacetic acid hydrochloride CAS No. 3251-69-2

4-Imidazoleacetic acid hydrochloride

Cat. No. B042406
CAS RN: 3251-69-2
M. Wt: 162.57 g/mol
InChI Key: MWHLCFYPFGFBQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Imidazoleacetic acid hydrochloride involves several chemical reactions that are tailored to achieve this specific compound efficiently. A notable method includes the N-alkylation of imidazole using tert-butyl chloroacetate, followed by non-aqueous ester cleavage, which leads to the desired product. This method has been described as convenient and practical for obtaining 4-Imidazoleacetic acid hydrochloride, further utilized in the preparation of other significant compounds like zoledronic acid (Singh et al., 2008).

Molecular Structure Analysis

The molecular structure of 4-Imidazoleacetic acid hydrochloride is characterized by the presence of an imidazole ring, a key feature that contributes to its biological and chemical properties. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms at non-adjacent positions. This structure is significant in the pharmaceutical industry due to its resemblance to the adenine part of ATP and its presence in histidine and histamine.

Chemical Reactions and Properties

4-Imidazoleacetic acid hydrochloride participates in various chemical reactions, highlighting its versatility as a synthetic intermediate. It has been used in the synthesis of imidazo[1,2-a] heterocycles through continuous flow synthesis, showcasing its applicability in modern organic synthesis methods (Herath et al., 2010). Furthermore, its role in the synthesis of imidazolidinones via iodine-catalyzed intramolecular N-H/C(sp3)-H activation illustrates its utility in producing compounds with potential biological activities (Kanyiva et al., 2019).

Scientific Research Applications

  • Biocatalytic Synthesis

    • Field : Biotechnology
    • Application : It’s used in the biocatalytic synthesis of imidazole-4-acetic acid (IAA) from l-histidine (l-His) .
    • Method : l-His is converted to imidazole-4-pyruvic acid (IPA) by an Escherichia coli whole-cell biocatalyst expressing membrane-bound l-amino acid deaminase (m l-AAD) from Proteus vulgaris. The obtained IPA is subsequently decarboxylated to IAA under the action of H2O2 .
    • Results : Under optimum conditions, 34.97 mM IAA can be produced from 50 mM l-His, with a yield of 69.9% .
  • Preparation of Imidazolyl-Polyethylenimine Modified Nanoparticles

    • Field : Nanotechnology
    • Application : It’s used in the preparation of imidazolyl-polyethylenimine modified nanoparticles .
  • Preparation of Pyridyl and Imidazoyl Functionalized Carboproteins

    • Field : Biochemistry
    • Application : It’s used to prepare pyridyl and imidazoyl functionalized carboproteins .
  • Preparation of Potential Metal Ion Chelators

    • Field : Chemistry
    • Application : It’s used to prepare potential metal ion chelators .

properties

IUPAC Name

2-(1H-imidazol-5-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHLCFYPFGFBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30581-89-6 (Parent)
Record name Imidazoleacetic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00186237
Record name 4-Imidazoleacetic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Imidazoleacetic acid hydrochloride

CAS RN

3251-69-2
Record name 1H-Imidazole-5-acetic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3251-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazoleacetic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imidazoleacetic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-imidazoleacetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.855
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDAZOLEACETIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET7A74ROAO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
J Chen, X Zhao, SG Kim, NG Park - Advanced Materials, 2019 - Wiley Online Library
… Effective interface engineering in PSCs is reported via a multifunctional chemical linker of 4-imidazoleacetic acid hydrochloride (ImAcHCl) that can provide a chemical bridge between …
Number of citations: 330 onlinelibrary.wiley.com
HL Haas, EG Anderson, L Hösli - Brain research, 1973 - Elsevier
… , 0.5 M, pH 3-3.5, NaOH), histamine dihydrochloride (Fluka, 0.5 M, pH 3-3.5), L-histidine dihydrochloride (Fluka, 0.5 M, pH 3-3.5, NaOH), 1-methyl-4-imidazoleacetic acid hydrochloride (…
Number of citations: 74 www.sciencedirect.com
DG Jones, AB Kay - International archives of allergy and applied …, 1977 - karger.com
… dihydrochloride, l-methyl-4-imidazoleacetic acid hydrochloride, N-acetylhistamine, all chromatographically homo geneous (Calbiochem Ltd, San Diego, Calif., USA); mepyramine …
Number of citations: 9 karger.com
ARE Anwar, AB Kay - The Journal of Immunology, 1978 - journals.aai.org
… ., Poole, UK); imidazoleacetic acid hydrochloride (ImAA) chromatographically free of histidine, histamine, and isopropylester, 98.8% pure; 1methyl-4-imidazoleacetic acid hydrochloride (…
Number of citations: 96 journals.aai.org
JK Bashkin, JK Gard, AS Modak - The Journal of Organic …, 1990 - ACS Publications
… that the ethyl ester of 4-imidazoleacetic acid hydrochloride, after protection with DMT-C1, … Thus, 4-imidazoleacetic acid hydrochloride, on esterification with ethanol/sulfuric acid, gave …
Number of citations: 68 pubs.acs.org
AP Tofteng, TH Hansen, J Brask, J Nielsen… - Organic & …, 2007 - pubs.rsc.org
… kinetic measurements of formation of 4-nitrophenolate absorbance signal at 410 nm comparing carboprotein 18 (with four imidazoyl residues) with 4-imidazoleacetic acid hydrochloride (…
Number of citations: 22 pubs.rsc.org
CZ Ding, R Batorsky, R Bhide, HJ Chao… - Journal of medicinal …, 1999 - ACS Publications
… To a stirred solution of 52 (800 mg, 2.6 mmol), hydroxybenzotriazole (HOBT, 99 mg, 3.7 mmol), 4-imidazoleacetic acid hydrochloride (602 mg, 3.7 mmol), and N-methylmorpholine (NMM…
Number of citations: 65 pubs.acs.org
P Diaz, DG Jones, AB Kay - Clinical and Experimental Immunology, 1979 - ncbi.nlm.nih.gov
Various guinea-pig leucocytes were tested for their capacity to bind histamine coupled as a rabbit serum albumin conjugate (H-RSA) to formalised ox red cells. The percentage of rosette…
Number of citations: 24 www.ncbi.nlm.nih.gov
Z Xiong, X Chen, B Zhang, GO Odunmbaku… - Advanced …, 2022 - Wiley Online Library
… For example, 4-imidazoleacetic acid hydrochloride (ImAcHCl) can react with the hydroxyl group on the surface of SnO 2 and passivate the defects of the perovskite layer, thanks to the …
Number of citations: 205 onlinelibrary.wiley.com
Y Wang, Y Shi, Z Li, H Wang, J Qiu… - ACS Sustainable …, 2022 - ACS Publications
… (42) Herein, three kinds of acidic ILs, 4-imidazoleacetic acid hydrochloride ([ImAc]Cl), betaine hydrochloride ([Hbet]Cl), and 4-pyridylacetic acid hydrochloride ([PyAc]Cl), were prepared …
Number of citations: 5 pubs.acs.org

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